molecular formula C9H9F4N B3040296 2-Fluoro-4-methyl-3-(trifluoromethyl)benzylamine CAS No. 1824271-19-3

2-Fluoro-4-methyl-3-(trifluoromethyl)benzylamine

Cat. No.: B3040296
CAS No.: 1824271-19-3
M. Wt: 207.17 g/mol
InChI Key: BAKDMJAKWZTTDO-UHFFFAOYSA-N
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Description

2-Fluoro-4-methyl-3-(trifluoromethyl)benzylamine is an organic compound with the molecular formula C9H9F4N. It is a derivative of benzylamine, characterized by the presence of fluorine and trifluoromethyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4-methyl-3-(trifluoromethyl)benzylamine typically involves the reaction of 2-fluoro-4-methyl-3-(trifluoromethyl)benzaldehyde with ammonia or an amine under reductive amination conditions. This process can be catalyzed by various reducing agents such as sodium borohydride or hydrogen in the presence of a metal catalyst .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and higher yields. The use of automated systems and advanced catalysts can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-methyl-3-(trifluoromethyl)benzylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted benzylamines, benzyl alcohols, and benzaldehydes, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Fluoro-4-methyl-3-(trifluoromethyl)benzylamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Fluoro-4-methyl-3-(trifluoromethyl)benzylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine and trifluoromethyl groups can enhance the compound’s binding affinity and selectivity for these targets. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or biochemical effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluoro-4-methyl-3-(trifluoromethyl)benzylamine is unique due to the simultaneous presence of both fluorine and trifluoromethyl groups, which can significantly influence its chemical reactivity and biological activity. This dual substitution pattern can enhance its stability, lipophilicity, and ability to interact with specific molecular targets, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

[2-fluoro-4-methyl-3-(trifluoromethyl)phenyl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F4N/c1-5-2-3-6(4-14)8(10)7(5)9(11,12)13/h2-3H,4,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAKDMJAKWZTTDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)CN)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F4N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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